molecular formula C11H15N5O B14914063 N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B14914063
M. Wt: 233.27 g/mol
InChI Key: YMYDFEKDVHKNQR-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a bis-pyrazole derivative featuring an acetamide linker between two distinct pyrazole rings. The 1H-pyrazol-4-yl group at the N-terminus provides hydrogen-bonding capability via its NH moiety, while the 1,3,5-trimethyl-substituted pyrazole ring enhances hydrophobicity and steric bulk.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C11H15N5O/c1-7-10(8(2)16(3)15-7)4-11(17)14-9-5-12-13-6-9/h5-6H,4H2,1-3H3,(H,12,13)(H,14,17)

InChI Key

YMYDFEKDVHKNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of 1,3,5-trimethyl-1H-pyrazole: This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Formation of 1H-pyrazol-4-yl acetamide: This involves the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the two intermediates (1,3,5-trimethyl-1H-pyrazole and 1H-pyrazol-4-yl acetamide) using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its dual pyrazole framework. Below is a comparative analysis with analogous acetamide-linked heterocycles:

Compound Name Heterocyclic Moieties Substituents Key Features
N-(1H-Pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (Target) 1H-Pyrazol-4-yl, 1,3,5-trimethyl-pyrazol-4-yl Methyl groups (×3) on one pyrazole Dual pyrazole system; enhanced hydrophobicity from trimethyl substitution
N-(Pyridin-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Pyridin-2-yl, 1,3,5-trimethyl-pyrazol-4-yl None on pyridine Pyridine replaces pyrazole; reduced hydrogen-bonding capacity
2-[1-Oxo-2(1H)-phthalazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide Phthalazinyl, 1,3,5-trimethyl-pyrazol-4-yl Phthalazinyl (bicyclic) Bicyclic phthalazinyl group; increased planarity for π-π stacking interactions
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, 4-chlorophenyl CF₃, Cl substituents Benzothiazole core; electron-withdrawing groups enhance metabolic stability
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Thiadiazole, phenoxy Methylthio, isopropyl, methyl groups Thiadiazole with sulfur linkage; bulky phenoxy group

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyrazole-pyrazole system contrasts with pyridine (in ) or benzothiazole (in ) derivatives, which may alter binding specificity in biological targets.
  • Substituent Effects : Trimethyl substitution on pyrazole (target compound) increases lipophilicity compared to unsubstituted pyridine () or electron-deficient benzothiazoles ().
  • Hydrogen-Bonding Capacity: The NH group in the 1H-pyrazol-4-yl moiety (target) offers a hydrogen-bond donor, absent in thiadiazole () or phthalazinyl () analogs.
Physicochemical Properties

Melting points and synthetic yields from (thiadiazole derivatives) and inferred data for pyrazole analogs:

Compound Type Melting Point Range (°C) Typical Yield (%) Notes
Thiadiazole-acetamides 132–170 68–88 Higher yields with benzylthio substituents
Pyrazole-acetamides (Target) Not reported ~70–85 (estimated) Likely moderate yields due to methyl groups
Benzothiazole-acetamides Not reported Not available Complex synthesis due to benzothiazole core

Analysis :

  • Thiadiazole derivatives exhibit broad melting points (132–170°C), likely due to variable crystallinity from substituents like chloro or methoxy groups.
  • The target compound’s trimethylpyrazole group may lower melting points compared to polar thiadiazoles but enhance solubility in organic solvents.
Hydrogen-Bonding and Crystallography

As per , hydrogen-bonding patterns influence crystal packing and solubility. The target compound’s NH (pyrazole) and carbonyl groups can form intermolecular bonds, promoting stable crystal lattices.

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